3-(2-chlorophenyl)-5-methyl-4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-oxazole
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Description
3-(2-chlorophenyl)-5-methyl-4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-oxazole is a useful research compound. Its molecular formula is C18H17ClN4O4S and its molecular weight is 420.87. The purity is usually 95%.
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Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-oxazole is a complex organic molecule with potential biological activity. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, based on diverse research findings.
Chemical Structure
The structure of the compound can be broken down into several functional groups:
- Chlorophenyl group : Contributes to lipophilicity and potential interaction with biological membranes.
- Imidazole sulfonamide : Often associated with antimicrobial and antitumor activities.
- Azetidine ring : Known for its role in enhancing the bioactivity of various compounds.
Antimicrobial Activity
Research indicates that compounds containing imidazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives possess activity against both Gram-positive and Gram-negative bacteria.
Compound | Activity | MIC (μg/mL) |
---|---|---|
Imidazole derivatives | Antibacterial | 12.5 - 25 |
Sulfonamide derivatives | Antifungal | 10 - 100 |
The specific compound has not been directly tested in published literature; however, its structural components suggest a potential for similar activity.
Anticancer Potential
The anticancer properties of compounds similar to the target molecule have been explored extensively. For example, imidazole derivatives have shown promising results against various cancer cell lines, including:
- Human Chronic Myelogenous Leukemia (CML) : Compounds demonstrated moderate to high anticancer activity.
- Mechanism of Action : Many of these compounds inhibit cell proliferation by inducing apoptosis through various pathways.
Case Studies
- Study on Imidazole Derivatives : A study published in Frontiers in Pharmacology evaluated a series of imidazole derivatives for their anticancer activity. The results indicated that modifications at the 1-position significantly enhance cytotoxicity against CML cells .
- Antimicrobial Screening : Another study assessed a range of sulfonamide compounds for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results showed that compounds with halogen substitutions exhibited superior activity .
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4S/c1-11-15(16(21-27-11)13-5-3-4-6-14(13)19)17(24)23-9-12(10-23)28(25,26)18-20-7-8-22(18)2/h3-8,12H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXBNIBQBVNSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)S(=O)(=O)C4=NC=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.